molecular formula C14H23NS B10841982 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane

2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane

Cat. No.: B10841982
M. Wt: 237.41 g/mol
InChI Key: JPJSEWJNHDIYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane is an organic compound with the molecular formula C14H23NS. This compound contains 23 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . It is characterized by the presence of an isopropylamino group attached to a butane chain, which is further connected to a 4-methylthiophenyl group.

Preparation Methods

The synthesis of 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to form N-[1-(chloromethyl)propyl] acetamide. Further hydrolysis of this intermediate yields 2-amino-2-methyl-1-propanol . This process is advantageous due to its simplicity, low cost, and high product purity, making it suitable for industrial production.

Chemical Reactions Analysis

2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Scientific Research Applications

2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-N-propan-2-ylbutan-2-amine

InChI

InChI=1S/C14H23NS/c1-5-13(15-11(2)3)10-12-6-8-14(16-4)9-7-12/h6-9,11,13,15H,5,10H2,1-4H3

InChI Key

JPJSEWJNHDIYAS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)SC)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.